5-Methoxybenzofurazan-1-oxide
Overview
Description
5-Methoxybenzofurazan-1-oxide, also known as 5-Methoxy-2,1,3-benzoxadiazole 1-oxide or Benzofurazan, 5-methoxy-, 1-oxide, is a chemical compound with the formula C7H6N2O3 . Its molecular weight is 166.1341 .
Molecular Structure Analysis
The molecular structure of 5-Methoxybenzofurazan-1-oxide consists of 19 bonds in total, including 13 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 aromatic ether .Scientific Research Applications
1. Thermodynamic Properties
The study by Acree et al. (1996) investigated the standard enthalpies of formation and combustion of 5-methoxybenzofurazan-1-oxide (5MeOBFNO) using calorimetry. This research provides valuable data for understanding the thermodynamic properties of 5MeOBFNO, essential in various chemical and physical applications (Acree et al., 1996).
2. Complex Formation and Reactivity
Research conducted by Buncel et al. (1977) explored the σ-complex formation of 7-methoxy-4-nitrobenzofurazan 1-oxide with methoxide ion, revealing insights into the reactivity and potential biochemical probe applications of related compounds (Buncel et al., 1977).
3. Interconversions in Organic Chemistry
Balasubrahmanyam et al. (1977) studied the interconversions of anthranils, benzofurazan oxides, and indazoles. This research highlights the chemical transformations involving 5-methoxybenzofurazan-1-oxide, demonstrating its utility in organic synthesis (Balasubrahmanyam et al., 1977).
4. Electro-organic Synthesis
Golabi and Nematollahi (1997) conducted an electrochemical study involving catechols and 3-substituted catechols in the presence of 5-methoxybenzofurazan-1-oxide. Their findings contribute to the understanding of electro-organic synthesis processes and the role of 5-methoxybenzofurazan-1-oxide in such reactions (Golabi & Nematollahi, 1997).
5. Polymorphism and Crystallography
Britton et al. (2008) examined the polymorphs and pseudosymmetry of 5-Iodobenzofurazan 1-oxide, providing insights relevant to the field of crystallography and materials science. Such studies are crucial for understanding the structural properties of benzofurazan oxides and their derivatives (Britton et al., 2008).
6. Functionalization in Organic Chemistry
Paulson et al. (2002) explored the sequential functionalization of pyrazole 1-oxides, demonstrating the utility of 5-methoxybenzofurazan-1-oxide in the synthesis of various organic compounds. Their work contributes to the advancement of organic synthesis methodologies (Paulson et al., 2002).
Safety And Hazards
properties
IUPAC Name |
5-methoxy-1-oxido-2,1,3-benzoxadiazol-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c1-11-5-2-3-7-6(4-5)8-12-9(7)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSKHUSUHODMEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NO[N+](=C2C=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxybenzofurazan-1-oxide | |
CAS RN |
7791-49-3 | |
Record name | NSC270352 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270352 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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